molecular formula C16H19N3O3 B2963664 N-butyl-4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxamide CAS No. 921516-16-7

N-butyl-4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxamide

Cat. No.: B2963664
CAS No.: 921516-16-7
M. Wt: 301.346
InChI Key: GAMYDPHHBOVUFV-UHFFFAOYSA-N
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Description

N-butyl-4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxamide is a pyridazinone derivative characterized by a dihydropyridazine core substituted with a methoxy group at position 4, a phenyl group at position 1, and a butyl carboxamide moiety at position 2. Pyridazinones are widely studied for their biological activities, particularly as protease inhibitors (e.g., Trypanosoma cruzi proteasome inhibitors) and anti-inflammatory agents, though the specific applications of this compound require further experimental validation .

Properties

IUPAC Name

N-butyl-4-methoxy-6-oxo-1-phenylpyridazine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O3/c1-3-4-10-17-16(21)15-13(22-2)11-14(20)19(18-15)12-8-6-5-7-9-12/h5-9,11H,3-4,10H2,1-2H3,(H,17,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAMYDPHHBOVUFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=O)C1=NN(C(=O)C=C1OC)C2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-butyl-4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxamide typically involves multi-step organic reactions. One common method involves the condensation of appropriate hydrazine derivatives with β-ketoesters, followed by cyclization and subsequent functional group modifications. The reaction conditions often require the use of solvents such as ethanol or methanol, and catalysts like p-toluenesulfonic acid to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

N-butyl-4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

N-butyl-4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-butyl-4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxamide involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

Compound Name Molecular Formula Key Substituents Physicochemical Notes Reference
This compound C₁₇H₂₀N₃O₃ (estimated) - N-butyl carboxamide
- 4-methoxy
- 1-phenyl
Higher lipophilicity due to the butyl chain; potential for enhanced membrane permeability. -
4-(4-Chlorophenoxy)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxamide C₁₇H₁₂ClN₃O₃ - 4-chlorophenoxy
- 1-phenyl
Chlorophenoxy group introduces electronegativity, possibly enhancing binding to hydrophobic pockets in target proteins. Melting point and solubility data not reported.
N-(4-Methoxyphenyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide C₁₃H₁₃N₃O₃ - 1-methyl
- 4-methoxyphenyl carboxamide
Reduced steric bulk compared to butyl derivatives; methyl group may lower metabolic stability.
N-(4-Methoxyphenyl)-6-oxo-1-({[4-(trifluoromethoxy)phenyl]carbamoyl}methyl)-1,6-dihydropyridazine-3-carboxamide C₂₁H₁₇F₃N₄O₅ - Trifluoromethoxy-phenyl carbamoylmethyl
- 4-methoxyphenyl carboxamide
Trifluoromethoxy group enhances metabolic resistance and electron-withdrawing effects; higher molecular weight (462.4 g/mol).

Biological Activity

N-butyl-4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxamide is a synthetic compound belonging to the pyridazine family. Its unique structure and functional groups suggest potential biological activities, particularly in the fields of anti-inflammatory and anticancer research. This article reviews the biological activity of this compound, including its mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C16H19N3O3C_{16}H_{19}N_{3}O_{3} with a molecular weight of 299.34 g/mol. The compound features a pyridazine ring with various substituents that contribute to its biological activity.

PropertyValue
Molecular FormulaC₁₆H₁₉N₃O₃
Molecular Weight299.34 g/mol
CAS Number921516-16-7

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors involved in inflammatory pathways. Preliminary studies suggest that it may act as an inhibitor of pro-inflammatory cytokines and modulate pathways associated with oxidative stress.

Anti-inflammatory Effects

Recent studies have highlighted the anti-inflammatory potential of this compound. For instance, it has been shown to inhibit the expression of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in cell lines stimulated with lipopolysaccharide (LPS) . This inhibition suggests a mechanism that could be beneficial in treating conditions characterized by excessive inflammation.

Case Studies

Case Study 1: In vitro Evaluation
In a study evaluating the anti-inflammatory effects of similar compounds, researchers observed that derivatives inhibited LPS-induced cytokine production in macrophage cell lines. The results indicated that these compounds could significantly reduce inflammation markers, suggesting a similar potential for this compound .

Case Study 2: In vivo Studies
A related compound was tested in vivo for its effects on acute lung injury (ALI). The administration resulted in improved symptoms and reduced inflammatory markers in animal models . While direct studies on N-butyl derivatives are still ongoing, these findings underscore the importance of further exploration into its therapeutic applications.

Pharmacokinetics

Preliminary pharmacokinetic data suggest favorable absorption and distribution characteristics for compounds within this class. Understanding the pharmacokinetics is crucial for determining therapeutic efficacy and safety profiles.

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